

# Properties and uses of 6-Chloro-2-fluoro-3-methylbenzaldehyde

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## Compound of Interest

Compound Name: 6-Chloro-2-fluoro-3-methylbenzaldehyde

Cat. No.: B1362825

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An In-depth Technical Guide to **6-Chloro-2-fluoro-3-methylbenzaldehyde**: Properties, Synthesis, and Applications

## Abstract

**6-Chloro-2-fluoro-3-methylbenzaldehyde** is a polysubstituted aromatic aldehyde that serves as a critical and versatile building block in modern synthetic chemistry. Its unique arrangement of chloro, fluoro, methyl, and aldehyde functional groups on a benzene ring imparts specific reactivity and steric properties, making it a valuable intermediate in the synthesis of complex molecules. This guide provides an in-depth analysis of its physicochemical properties, outlines plausible synthetic routes, and explores its significant applications, particularly in the fields of pharmaceutical and agrochemical development. The content herein is curated for researchers, chemists, and professionals in drug discovery and process development, offering expert insights into the strategic utilization of this compound.

## Core Chemical and Physical Properties

**6-Chloro-2-fluoro-3-methylbenzaldehyde**, also known as 6-chloro-2-fluoro-m-tolualdehyde, is a compound whose utility is defined by its precise chemical structure. The interplay between the electron-withdrawing halogen substituents and the electron-donating methyl group, in conjunction with the reactive aldehyde, allows for a wide range of chemical transformations.

A summary of its key physical and chemical properties is presented below for quick reference.

Property	Value	Source(s)
CAS Number	286474-59-7	[1]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> ClFO	[1]
Molecular Weight	172.59 g/mol	[1]
IUPAC Name	6-chloro-2-fluoro-3-methylbenzaldehyde	N/A
Appearance	Not specified, likely a liquid or low-melting solid	N/A
Boiling Point	249 °C (lit.)	
Density	1.3 g/mL at 25 °C (lit.)	
Refractive Index (n <sub>20</sub> /D)	1.548 (lit.)	
Flash Point	>110 °C (>230 °F)	N/A
SMILES	<chem>Cc1ccc(Cl)c(C=O)c1F</chem>	
InChI Key	GGZOMBUJFM0EEZ-UHFFFAOYSA-N	

Table 1: Key Physicochemical Properties of **6-Chloro-2-fluoro-3-methylbenzaldehyde**.

The compound's structure, with its distinct substituents, makes it a subject of interest in quantitative structure-activity relationship (QSAR) models, such as those studying aquatic toxicity.

## Synthesis and Mechanistic Considerations

The synthesis of substituted benzaldehydes like **6-chloro-2-fluoro-3-methylbenzaldehyde** typically involves the formylation of a corresponding substituted toluene or benzene ring. While a specific, peer-reviewed synthesis for this exact molecule is not readily available in the provided search results, a general and industrially viable approach can be extrapolated from established organic chemistry principles and patent literature for analogous compounds.

A common strategy involves the controlled oxidation of the corresponding toluene derivative, 2-chloro-6-fluoro-3-methyltoluene. This method avoids harsh conditions that could degrade the sensitive aldehyde product.

## Proposed Synthetic Protocol: Oxidation of a Toluene Precursor

This protocol is based on general methodologies for the synthesis of halogenated benzaldehydes, such as the preparation of 2-chloro-6-fluorobenzaldehyde from its toluene precursor.<sup>[2]</sup><sup>[3]</sup>

**Step 1: Free-Radical Chlorination of the Benzylic Position** The synthesis begins with 2-chloro-6-fluoro-3-methyltoluene. The methyl group is selectively halogenated under free-radical conditions.

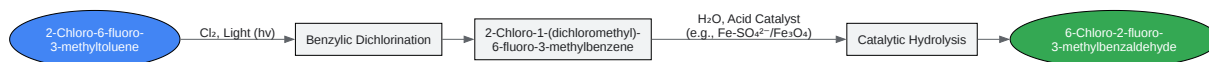
- **Rationale:** Illuminating the reaction mixture with a suitable light source (e.g., a metal-halide lamp) initiates the formation of chlorine radicals, which preferentially attack the benzylic protons of the methyl group.<sup>[3]</sup> This leads to a mixture of the mono-, di-, and trichlorinated benzyl species. The reaction is driven to the dichlorinated intermediate, 2-chloro-1-(dichloromethyl)-6-fluoro-3-methylbenzene.

**Step 2: Hydrolysis to the Aldehyde** The resulting dichloromethyl group is then hydrolyzed to form the aldehyde.

- **Rationale:** The hydrolysis is typically catalyzed by a strong acid (like sulfuric acid) or a solid superacid catalyst (e.g.,  $\text{Fe-SO}_4^{2-}/\text{Fe}_3\text{O}_4$ ) in the presence of water.<sup>[3]</sup><sup>[4]</sup> The geminal dichlorides are unstable in aqueous acid and readily convert to the corresponding aldehyde.

**Step 3: Purification** The final product, **6-chloro-2-fluoro-3-methylbenzaldehyde**, is isolated and purified from the reaction mixture.

- **Rationale:** An alkaline wash is used to neutralize the acidic catalyst and any carboxylic acid byproducts.<sup>[3]</sup> The crude product is then purified using techniques like reduced-pressure distillation or rectification to achieve high purity.<sup>[3]</sup>



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Caption: Plausible synthetic workflow for **6-Chloro-2-fluoro-3-methylbenzaldehyde**.

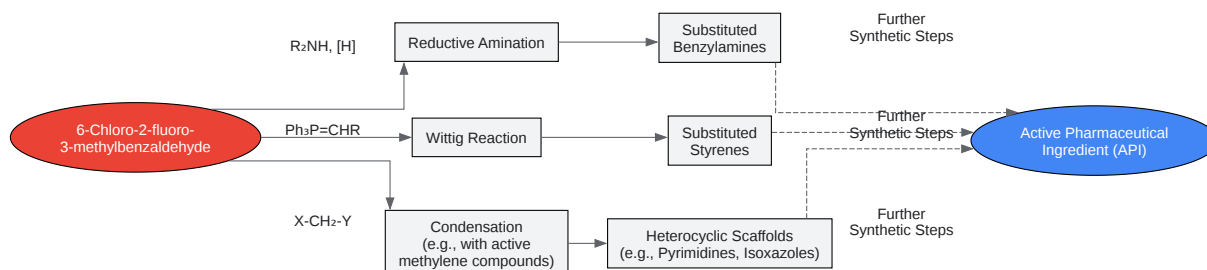
## Applications in Drug Discovery and Agrochemicals

The true value of **6-chloro-2-fluoro-3-methylbenzaldehyde** lies in its role as a key intermediate. The aldehyde group provides a reactive handle for building molecular complexity, while the halogen and methyl substituents help tune the steric and electronic properties of the final active ingredient, often enhancing metabolic stability or target binding affinity.

## Role in Pharmaceutical Synthesis

Halogenated benzaldehydes are foundational in medicinal chemistry. For instance, the related compound 2-chloro-6-fluorobenzaldehyde is a crucial precursor for producing penicillinase-resistant antibiotics like flucloxacillin.<sup>[2][5]</sup> This underscores the importance of this class of reagents in developing drugs to combat resistant bacterial infections.

While specific drugs derived from **6-chloro-2-fluoro-3-methylbenzaldehyde** are not detailed in the initial search, its structure is cited in patents for compounds aimed at treating diseases like obesity, suggesting its use as a building block in the synthesis of novel therapeutic agents.<sup>[6]</sup> The aldehyde can be converted into various functional groups or used in condensation reactions to form heterocyclic cores common in many biologically active molecules.<sup>[7]</sup>



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Caption: Key synthetic transformations of the aldehyde for API development.

## Utility in Agrochemicals

Similar to pharmaceuticals, the development of advanced agrochemicals relies on specialized intermediates. Fluorinated benzaldehydes are instrumental in creating potent and selective herbicides, pesticides, and fungicides.[8] The fluorine atom can increase the biological activity and metabolic stability of the final product. The structural motif of **6-chloro-2-fluoro-3-methylbenzaldehyde** makes it a candidate for synthesizing active ingredients used in modern crop protection. For example, related structures are precursors to highly effective diamide insecticides.[9]

## Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage of **6-chloro-2-fluoro-3-methylbenzaldehyde** are paramount to ensure safety.

## Hazard Identification and Precautions

This compound is classified as a warning-level hazard, primarily causing skin, eye, and respiratory irritation.

- Hazard Statements (H-codes):
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.
- Precautionary Statements (P-codes):
  - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
  - P264: Wash skin thoroughly after handling.
  - P271: Use only outdoors or in a well-ventilated area.
  - P280: Wear protective gloves/protective clothing/eye protection/face protection.
  - P302+P352: IF ON SKIN: Wash with plenty of soap and water.
  - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

## Recommended Handling and Storage Protocol

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles or a face shield.
  - Hand Protection: Wear suitable chemically resistant gloves (e.g., nitrile rubber).
  - Respiratory Protection: If ventilation is inadequate, use an approved respirator with an organic vapor cartridge (e.g., type ABEK EN14387 filter).

- **Storage Conditions:** Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] The compound may be air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability. Keep away from incompatible materials such as strong oxidizing agents and bases.

## Conclusion

**6-Chloro-2-fluoro-3-methylbenzaldehyde** is a high-value chemical intermediate whose strategic importance is rooted in its synthetically versatile structure. The precise placement of its functional groups provides a robust platform for constructing complex molecular architectures. For researchers and developers in the pharmaceutical and agrochemical industries, this compound offers a reliable starting point for creating novel active ingredients with tailored properties. A thorough understanding of its chemical properties, synthetic pathways, and safety protocols is essential for leveraging its full potential in research and development.

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